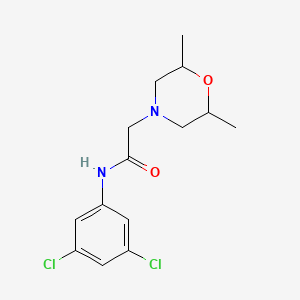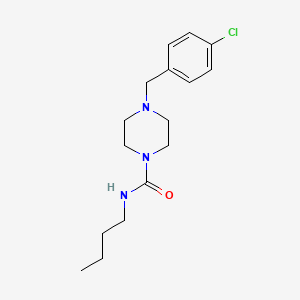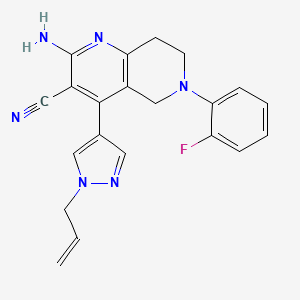![molecular formula C16H18N2O4S B5305873 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide, also known as ESI-09, is a chemical compound that has garnered interest in scientific research due to its potential as a therapeutic agent. It is a small molecule inhibitor of the RAC1 GTPase, which plays a crucial role in cellular processes such as cytoskeletal rearrangement, cell migration, and cell proliferation.
作用机制
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide exerts its effects by inhibiting the activity of the RAC1 GTPase, which is involved in various cellular processes. RAC1 activation leads to the formation of lamellipodia and filopodia, which are important for cell migration and invasion. By inhibiting RAC1 activity, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide can prevent the formation of these structures and inhibit cell migration and invasion.
Biochemical and Physiological Effects:
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide inhibits RAC1 activity, leading to the inhibition of cell migration and invasion. In vivo studies have shown that 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide improves cardiac function in animal models of heart failure and protects against neuronal cell death in animal models of Parkinson's disease.
实验室实验的优点和局限性
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has several advantages and limitations for lab experiments. One advantage is its specificity for RAC1, which allows for the study of RAC1-mediated cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of results. Additionally, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide may not be suitable for use in certain experimental systems due to its chemical properties.
未来方向
There are several future directions for research on 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide. One direction is the development of more potent and selective inhibitors of RAC1. Another direction is the investigation of the therapeutic potential of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide in various disease models. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide on cellular processes.
合成方法
The synthesis of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with N-phenyl-2-aminoethanol in the presence of triethylamine to form 4-{[(2-hydroxyethyl)amino]sulfonyl}-N-phenylbenzamide. Finally, the addition of methoxyethylamine and trifluoroacetic acid results in the formation of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide.
科学研究应用
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to inhibit cell migration and invasion in vitro, suggesting its potential as an anti-metastatic agent. In cardiovascular research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to improve cardiac function in animal models of heart failure. In neurodegenerative research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to protect against neuronal cell death in vitro and in animal models of Parkinson's disease.
属性
IUPAC Name |
4-(2-methoxyethylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-12-11-17-23(20,21)15-9-7-13(8-10-15)16(19)18-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIAHJWEHPWWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethylsulfamoyl)-N-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)
![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)
![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)
amine hydrochloride](/img/structure/B5305835.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5305837.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)


![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5305849.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5305874.png)
![8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5305885.png)